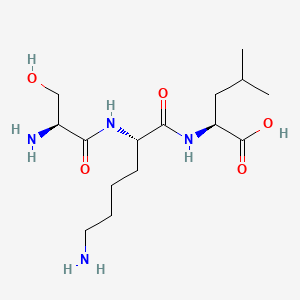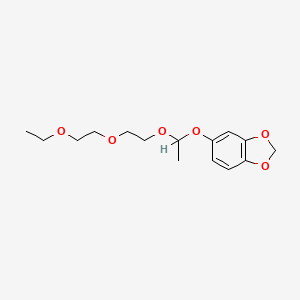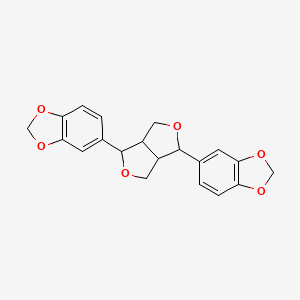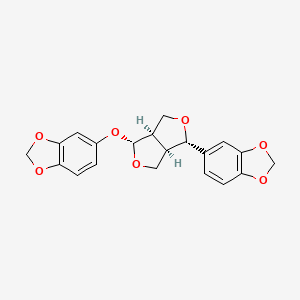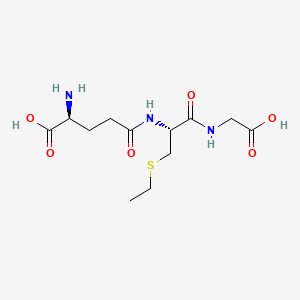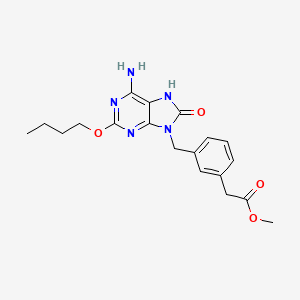
SM 324405
Descripción general
Descripción
SM 324405 is a selective toll-like receptor 7 (TLR7) agonist antedrug. It is designed to be rapidly metabolized to an inactive form upon entry into the circulation, thereby preventing systemic toxicity. This compound is primarily used for immunoresearch of allergic diseases .
Aplicaciones Científicas De Investigación
SM 324405 has several scientific research applications, including:
Chemistry: Used as a model compound to study TLR7 agonists.
Biology: Investigated for its role in modulating immune responses.
Medicine: Explored for its potential in treating allergic diseases and other immune-related conditions.
Industry: Utilized in the development of new immunotherapeutic agents
Mecanismo De Acción
SM 324405 exerts its effects by selectively activating toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of interferons and other cytokines. This activation enhances the immune response, making it effective in immunotherapy for allergic diseases .
Análisis Bioquímico
Biochemical Properties
SM 324405 plays a crucial role in biochemical reactions as a TLR7 agonist. It interacts with Toll-like receptor 7, a protein that plays a key role in the immune system by recognizing pathogens and activating immune responses. The compound has an EC50 value of 50 nM for TLR7, indicating its high potency . This compound induces the expression of interferon-alpha and interferon-gamma in human peripheral blood mononuclear cells and mouse splenocytes, while inhibiting the production of interleukin-5 in human peripheral blood mononuclear cells in vitro .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a TLR7 agonist, this compound activates immune cells, leading to the production of cytokines and other immune mediators . This activation can enhance the immune response against pathogens and has potential therapeutic applications in treating allergic diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Toll-like receptor 7. This binding triggers a cascade of signaling events that lead to the activation of immune responses. This compound’s agonistic activity is rapidly lost in the plasma environment, preventing systemic toxicity . The compound’s ability to induce interferon-alpha and interferon-gamma expression while inhibiting interleukin-5 production highlights its role in modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is metabolized to its corresponding acid in human plasma with a half-life of 2.6 minutes . This rapid metabolism ensures that this compound exerts its effects locally without causing systemic toxicity. Long-term studies have shown that this compound effectively inhibits allergen-induced airway inflammation without inducing systemic cytokine production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its rapid conversion to an inactive form upon entry into the circulation. This conversion is facilitated by enzymes in the plasma, ensuring that the compound’s agonistic activity is localized and does not cause systemic toxicity . The metabolic flux and levels of metabolites are influenced by the presence of this compound, highlighting its role in modulating immune responses.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it exerts its effects at the desired sites . The transport and distribution mechanisms are crucial for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its target proteins and exerts its effects efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SM 324405 involves the preparation of 8-oxoadenine derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically supplied as a powder with a purity of ≥98% .
Análisis De Reacciones Químicas
Types of Reactions
SM 324405 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding acid.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The butoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include the corresponding acid and various substituted derivatives, depending on the reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions.
Resiquimod: A TLR7 and TLR8 agonist with broader applications in immunotherapy
Uniqueness
SM 324405 is unique due to its antedrug properties, which allow it to be rapidly metabolized to an inactive form, reducing systemic toxicity. This characteristic makes it particularly suitable for localized treatments without causing widespread side effects .
Propiedades
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





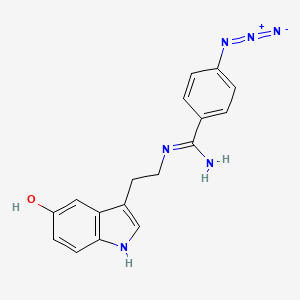

![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
